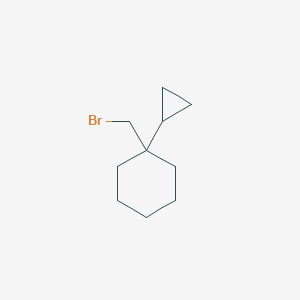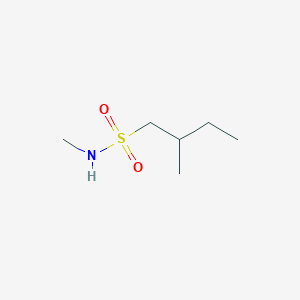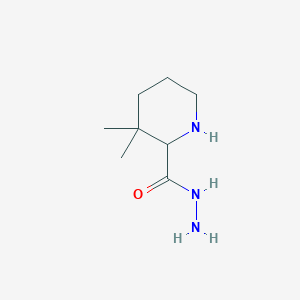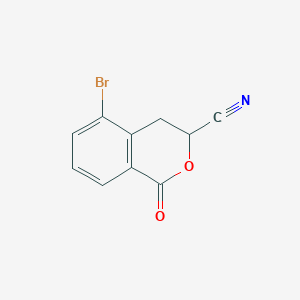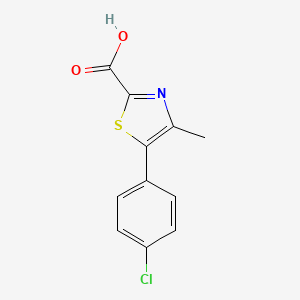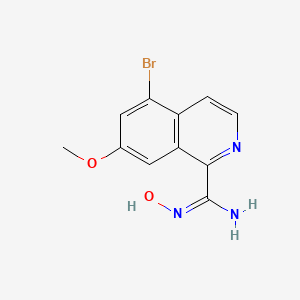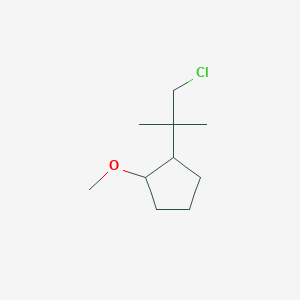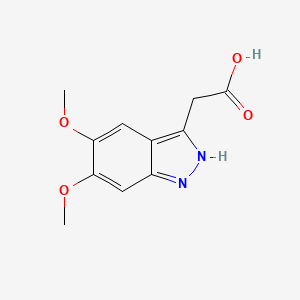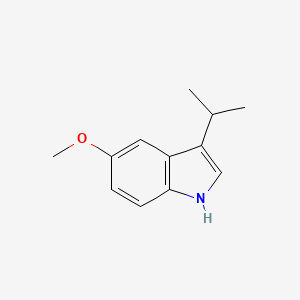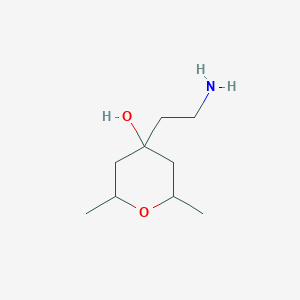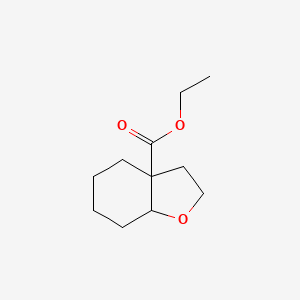
Ethyl octahydro-1-benzofuran-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydro-1-benzofuran-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl octahydro-1-benzofuran-3a-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Ethyl octahydro-1-benzofuran-3a-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylate: Known for its anti-inflammatory and antioxidant properties.
Benzofuran-3-carboxylate: Used in the synthesis of various pharmaceuticals.
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)11-6-4-3-5-9(11)14-8-7-11/h9H,2-8H2,1H3 |
InChI Key |
UFTKTVDXKHILFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCCC1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
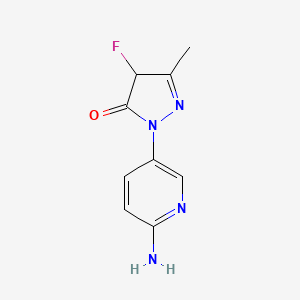
amine](/img/structure/B13198844.png)
